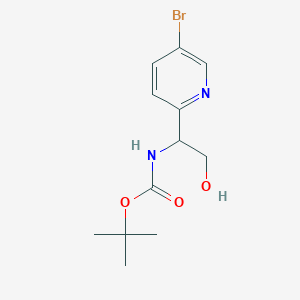
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O3 It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a hydroxyethyl group at the 2-position, and a tert-butyl carbamate group
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl carbamate as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate group.
Synthetic Route: The 5-bromopyridine is first reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group at the 2-position. This intermediate is then reacted with tert-butyl carbamate to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and controlling temperature and reaction time.
Analyse Chemischer Reaktionen
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: This compound has a methyl group instead of a hydroxyethyl group, which may affect its reactivity and biological activity.
tert-Butyl (5-bromopyridin-2-yl)carbamate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
tert-Butyl (2-((5-bromo-3-(methylsulfonamido)pyridin-2-yl)oxy)ethyl)carbamate: Contains additional functional groups that may enhance its activity in specific applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17BrN2O3 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
HMFGXAHOXMEWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



